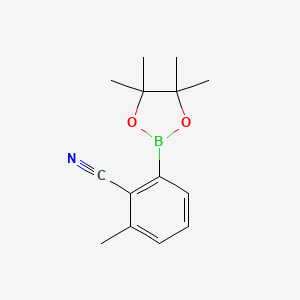
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Vue d'ensemble
Description
“2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H18BN3O2 . It has a molecular weight of 259.12 . This compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BN3O2/c1-8-16-10-6-9 (7-15-11 (10)17-8)14-18-12 (2,3)13 (4,5)19-14/h6-7H,1-5H3, (H,15,16,17) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not available, similar compounds with borate groups are known to participate in various transformation processes. They are often used in organic synthesis as intermediates, particularly in the Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.12 . It is typically stored in a refrigerated environment . Unfortunately, other specific physical and chemical properties were not available in the retrieved resources.Applications De Recherche Scientifique
Organic Synthesis: Borylation Reactions
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is commonly used in organic synthesis, particularly in borylation reactions. It acts as a borylating agent to introduce boron into organic molecules, which is a crucial step in the synthesis of complex organic compounds. This compound can facilitate the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .
Transition Metal-Catalyzed Processes
This chemical serves as a reagent in transition metal-catalyzed processes, such as hydroboration of alkyl or aryl alkynes and alkenes. These reactions are essential for the formation of boronic esters, which are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Coupling Reactions
The compound is also instrumental in coupling reactions. It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates. These boronates are pivotal in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds in organic chemistry .
Asymmetric Synthesis
In asymmetric synthesis, 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be used for the asymmetric hydroboration of 1,3-enynes. This leads to the formation of chiral allenyl boronates, which are important chiral building blocks for the synthesis of various enantiomerically pure compounds .
Polymer Chemistry
In the field of polymer chemistry, this compound finds application in the synthesis of conjugated copolymers. It can be used to prepare intermediates like fluorenylborolane, which are then polymerized to generate materials with specific electronic properties for use in devices like organic light-emitting diodes (OLEDs) .
Medicinal Chemistry
In medicinal chemistry, the boron-containing compounds synthesized using 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are of significant interest. Boronic acids and their derivatives are explored for their potential biological activities, including as proteasome inhibitors, which are relevant in cancer therapy .
Material Science
The compound is also relevant in material science, particularly in the development of boron-doped materials. These materials have unique properties and are explored for various applications, including semiconductors and sensors .
Catalysis
Lastly, in catalysis, the boron compounds derived from this reagent can act as ligands or catalysts themselves in various chemical transformations. Their unique electronic and structural properties make them suitable for fine-tuning catalytic activity .
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-7-6-8-12(11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBAWIFIBXOMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
941594-62-3 | |
| Record name | 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




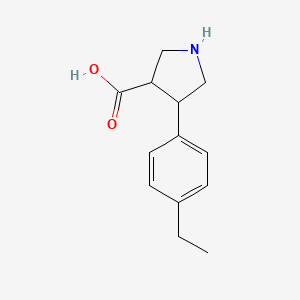
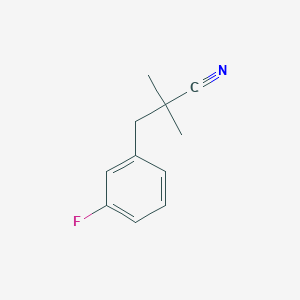

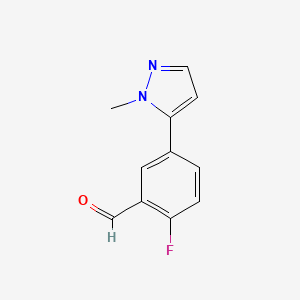
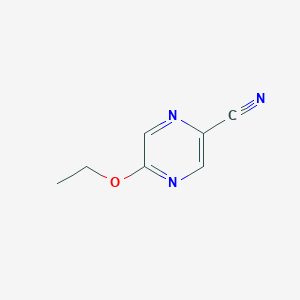
![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)
![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)
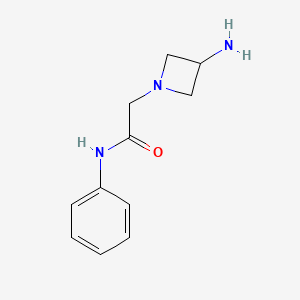
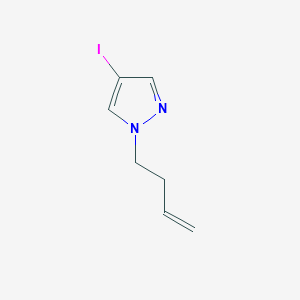
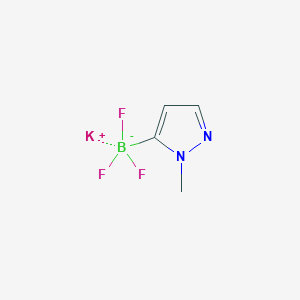
![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)
![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)
